Cas no 1696182-30-5 (3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one)

3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 化学的及び物理的性質
名前と識別子
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- EN300-1107072
- 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
- 1696182-30-5
-
- インチ: 1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3
- InChIKey: PQFZZJVMMPAPPY-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(=CN(C=1)C/C=C(\C)/C)N)=O
計算された属性
- せいみつぶんしりょう: 256.02113g/mol
- どういたいしつりょう: 256.02113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107072-1g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1107072-0.5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1107072-0.1g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1107072-0.25g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1107072-10.0g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 10g |
$5590.0 | 2023-06-10 | ||
Enamine | EN300-1107072-0.05g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1107072-10g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1107072-5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 5g |
$2650.0 | 2023-10-27 | |
Enamine | EN300-1107072-1.0g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1107072-2.5g |
3-amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one |
1696182-30-5 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 関連文献
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-oneに関する追加情報
Introduction to 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one (CAS No. 1696182-30-5) and Its Emerging Applications in Chemical Biology
The compound 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one, identified by its CAS number 1696182-30-5, represents a significant advancement in the field of chemical biology. This heterocyclic molecule, featuring a dihydropyridine core, has garnered attention due to its structural versatility and potential biological activities. The presence of both amino and bromo substituents, coupled with an allylic group, makes it a promising scaffold for further derivatization and exploration in drug discovery and material science.
Recent studies have highlighted the importance of dihydropyridines in medicinal chemistry, particularly for their role as calcium channel blockers and as intermediates in the synthesis of bioactive molecules. The specific arrangement of functional groups in 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one allows for unique interactions with biological targets, making it a valuable candidate for investigating mechanisms of action in cellular processes. The bromo substituent, in particular, provides a handle for further chemical modifications via cross-coupling reactions, enabling the construction of complex derivatives with tailored properties.
In the realm of drug development, the structural motif of this compound has been associated with potential applications in treating neurological disorders and cardiovascular diseases. The dihydropyridine ring is known to exhibit binding affinity for receptors and enzymes involved in these conditions. For instance, modifications at the 3-amino position have been explored to enhance pharmacokinetic profiles, while the 5-bromo group offers a site for introducing additional functional diversity. Such features are critical for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
Advances in computational chemistry have further accelerated the investigation of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one. Molecular modeling studies suggest that this compound can interact with proteins through multiple binding modes, increasing its therapeutic potential. The allylic group contributes to conformational flexibility, which is often essential for effective receptor engagement. Additionally, the electron-withdrawing nature of the bromo substituent enhances electrophilicity at certain positions, facilitating reactions that could lead to novel derivatives with improved efficacy.
One particularly intriguing aspect of this molecule is its potential role in developing sensors for biochemical assays. The dihydropyridine scaffold is sensitive to changes in microenvironmental pH and metal ion concentrations, making it suitable for designing probes that monitor cellular processes. For example, derivatives of 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one have been investigated as indicators for calcium fluxes in neurons and muscle cells. Such applications are not only relevant to basic research but also hold promise for diagnostic tools in clinical settings.
The synthesis of this compound exemplifies modern organic chemistry techniques that leverage transition metal catalysis. Palladium-catalyzed cross-coupling reactions have been employed to introduce the allylic moiety and other functional groups with high precision. These methods align with green chemistry principles by minimizing waste and improving atom economy. As a result, researchers can efficiently produce 3-Amino-5-bromo-1-(3-methylbut-2-en-1-y)-1,4-dihydropyridin-4-one on scales suitable for both laboratory exploration and industrial applications.
Looking ahead, the future directions for research on this compound include exploring its role in polymer science and material engineering. Dihydropyridines have been incorporated into polymers to enhance thermal stability and mechanical strength. The unique reactivity of 3-Amino-5-bromo-1-(3-methylbut-2-enyl)-1,4-dihydropyridinone suggests it could serve as a monomer or cross-linking agent in advanced materials development. Such applications would expand beyond traditional pharmaceuticals into fields like coatings and adhesives.
In summary,3-Amino 5-bromo 1 ( 3 methylbut 2 en 1 yl ) 14 dihydropyridin 4 one (CAS No: 1696182305) stands as a versatile molecule with broad implications across chemical biology and material science. Its structural features enable diverse functionalizations while maintaining biological relevance through interactions with cellular targets. As synthetic methodologies continue to evolve,this compound will undoubtedly play a pivotal role in shaping future discoveries,both academically and industrially.
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